tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate
Description
“tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate” is a synthetic carbamate derivative characterized by a tetrahydrothiophene ring substituted with a hydroxymethyl group and a sulfone moiety (1,1-dioxidotetrahydrothiophene). The tert-butyl carbamate group (-O(CO)NH-t-Bu) serves as a protective group for amines, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions.
Properties
Molecular Formula |
C10H19NO5S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-1,1-dioxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(13)11-10(6-12)4-5-17(14,15)7-10/h12H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
CDAWIJDODVVYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of a suitable thiophene derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfone group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on various biological systems. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicine, this compound may have potential applications as a drug precursor or as a protective group in drug synthesis. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, making it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical Properties
- Polarity and Solubility: The sulfone group in the target compound increases polarity compared to non-sulfonated analogs (e.g., tert-butyl (3-hydroxycyclopentyl)carbamate), likely enhancing water solubility but reducing lipid solubility . Biphenyl- or diphenyl-substituted derivatives (e.g., CAS 1426129-50-1 and 155836-47-8) exhibit higher lipophilicity, favoring organic solvents .
Hydrogen Bonding :
Research and Development Considerations
- Synthetic Challenges : The sulfone and hydroxymethyl groups in the target compound may complicate synthesis, requiring controlled oxidation and protection-deprotection strategies.
- Data Limitations : Comparative studies on reactivity, stability, or biological activity between the target compound and analogs are lacking in the provided evidence. Further experimental work is needed to validate inferred properties.
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